クロベタゾン

概要

説明

クロベタゾンは、主に皮膚科と眼科で使用されるコルチコステロイドです。湿疹、乾癬、およびさまざまな皮膚炎などの状態に関連する皮膚の炎症の治療に効果的です。 クロベタゾンは、シェーグレン症候群のドライアイの治療にも眼科で使用されます .

科学的研究の応用

Clobetasone has a wide range of scientific research applications:

Chemistry: Used as a model compound for studying corticosteroid chemistry and reactions.

Biology: Investigated for its effects on cellular processes and inflammation pathways.

Medicine: Extensively used in clinical research for treating inflammatory skin and eye conditions.

Industry: Employed in the formulation of pharmaceutical products for topical and ophthalmic use

作用機序

クロベタゾンは、皮膚および真皮細胞の細胞質受容体に結合することによってその効果を発揮します。この結合は、抑制性タンパク質の産生を誘発し、プロスタグランジン、キニン、ヒスタミン、リポソーム酵素、および他の炎症のエンドジェナスメディエーターの活性を低下させます。 これにより、炎症が軽減され、湿疹や乾癬などの状態に関連する症状が軽減されます .

類似の化合物:

クロベタゾールプロピオネート: 同様の皮膚病に使用される別の強力なコルチコステロイド。

ベタメタゾン: 同様の抗炎症作用を持つコルチコステロイド。

ヒドロコルチゾン: より穏やかな炎症状態に使用される、より弱力なコルチコステロイド。

比較: クロベタゾンは、クロベタゾールプロピオネートなどの他のコルチコステロイドと比較して、視床下部-下垂体-副腎軸の抑制が最小限であることが特徴です。これは、特定の患者における長期使用に適した選択肢となります。 さらに、クロベタゾンの眼科使用のための特定の製剤は、他のコルチコステロイドとは異なります .

生化学分析

Biochemical Properties

Clobetasone plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It binds to cytoplasmic receptors in dermal and intradermal cells, leading to the induction of inhibitory proteins. This interaction results in decreased activity of prostaglandins, kinins, histamine, liposomal enzymes, and other endogenous mediators of inflammation . These interactions help reduce inflammation and immune responses in the affected areas.

Cellular Effects

Clobetasone affects various types of cells and cellular processes. It influences cell function by inhibiting the migration of macrophages and leukocytes into inflamed areas, thereby reducing erythema, edema, and pruritus . Clobetasone also affects cell signaling pathways by decreasing the production of cytokines by lymphocytes, monocytes, mast cells, and eosinophils . Additionally, it impacts gene expression by inducing the production of inhibitory proteins that modulate inflammatory responses .

Molecular Mechanism

At the molecular level, Clobetasone exerts its effects by binding to cytoplasmic receptors in dermal and intradermal cells. This binding induces the production of inhibitory proteins, which in turn decrease the activity of prostaglandins, kinins, histamine, liposomal enzymes, and other endogenous mediators of inflammation . Clobetasone also inhibits the metabolism of arachidonic acid, further reducing inflammation .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Clobetasone change over time. Studies have shown that Clobetasone butyrate has minimal suppression of the hypothalamic-pituitary-adrenal axis, even under conditions that predispose to maximal percutaneous absorption . Long-term use of Clobetasone can lead to skin thinning and other adverse effects, but these are generally less severe compared to other corticosteroids .

Dosage Effects in Animal Models

The effects of Clobetasone vary with different dosages in animal models. At low doses, Clobetasone butyrate has been shown to be effective in reducing inflammation with minimal systemic effects . At high doses, it can cause adverse effects such as skin thinning and adrenal gland suppression . The threshold for these effects varies depending on the specific animal model and the conditions of the study.

Metabolic Pathways

Clobetasone is metabolized primarily in the liver, similar to other corticosteroids . Once absorbed through the skin, it undergoes various metabolic processes that convert it into inactive metabolites. These metabolites are then excreted in the urine . The metabolic pathways involved in the breakdown of Clobetasone include hydroxylation and conjugation reactions .

Transport and Distribution

Clobetasone is transported and distributed within cells and tissues through various mechanisms. It binds to cytoplasmic receptors and is transported to the nucleus, where it exerts its effects on gene expression . Clobetasone is also distributed to various tissues, including the skin and eyes, where it accumulates and provides localized anti-inflammatory effects .

Subcellular Localization

Clobetasone is localized primarily in the cytoplasm and nucleus of dermal and intradermal cells . It binds to cytoplasmic receptors and is transported to the nucleus, where it influences gene expression and modulates inflammatory responses . The subcellular localization of Clobetasone is crucial for its activity and function, as it allows the compound to interact with specific target molecules within the cell .

準備方法

合成経路と反応条件: クロベタゾンの合成には、適切なステロイド前駆体から始まる複数のステップが含まれます。主なステップには、ハロゲン化、水酸化、およびエステル化反応が含まれます。温度、溶媒、触媒などの特定の反応条件は、高い収率と純度を得るために最適化されています。

工業生産方法: クロベタゾンの工業生産には、通常、バッチまたは連続プロセスを使用して大規模な化学合成が含まれます。このプロセスは、一貫した品質と規制基準への準拠を確保するように設計されています。 結晶化やクロマトグラフィーなどの高度な精製技術は、最終製品を得るために使用されます .

化学反応の分析

反応の種類: クロベタゾンは、次のようなさまざまな化学反応を受けます。

酸化: クロベタゾンは、酸化されてさまざまな誘導体を形成することができます。

還元: 還元反応は、クロベタゾン分子上の官能基を修飾することができます。

置換: クロベタゾン中のハロゲン原子は、他の官能基と置換することができます。

一般的な試薬と条件:

酸化: 一般的な酸化剤には、過マンガン酸カリウムと三酸化クロムが含まれます。

還元: 水素化リチウムアルミニウムや水素化ホウ素ナトリウムなどの還元剤が使用されます。

置換: アセトン中のヨウ化ナトリウムなどの試薬は、ハロゲン置換反応を促進することができます。

生成される主な生成物: これらの反応から生成される主な生成物は、使用される特定の試薬と条件によって異なります。 たとえば、酸化はヒドロキシル化誘導体を生成する可能性がありますが、還元は脱ハロゲン化化合物を生成する可能性があります .

4. 科学研究の用途

クロベタゾンは、科学研究で幅広い用途があります。

化学: コルチコステロイドの化学と反応を研究するためのモデル化合物として使用されます。

生物学: 細胞プロセスと炎症経路への影響について調査されています。

医学: 炎症性皮膚および目の状態の治療のための臨床研究で広く使用されています。

類似化合物との比較

Clobetasol propionate: Another potent corticosteroid used for similar dermatological conditions.

Betamethasone: A corticosteroid with similar anti-inflammatory properties.

Hydrocortisone: A less potent corticosteroid used for milder inflammatory conditions.

Comparison: Clobetasone is unique in its minimal suppression of the hypothalamic-pituitary-adrenal axis compared to other corticosteroids like clobetasol propionate. This makes it a preferred choice for long-term use in certain patients. Additionally, clobetasone’s specific formulation for ophthalmic use sets it apart from other corticosteroids .

特性

IUPAC Name |

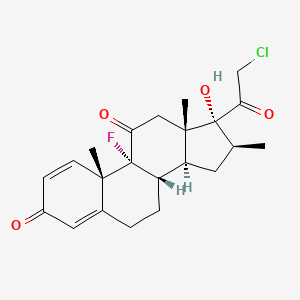

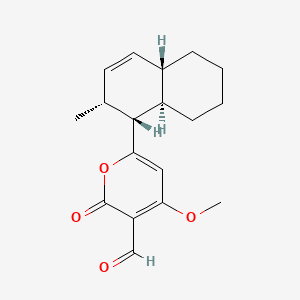

(8S,9R,10S,13S,14S,16S,17R)-17-(2-chloroacetyl)-9-fluoro-17-hydroxy-10,13,16-trimethyl-7,8,12,14,15,16-hexahydro-6H-cyclopenta[a]phenanthrene-3,11-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H26ClFO4/c1-12-8-16-15-5-4-13-9-14(25)6-7-19(13,2)21(15,24)17(26)10-20(16,3)22(12,28)18(27)11-23/h6-7,9,12,15-16,28H,4-5,8,10-11H2,1-3H3/t12-,15-,16-,19-,20-,21-,22-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XXIFVOHLGBURIG-OZCCCYNHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC2C3CCC4=CC(=O)C=CC4(C3(C(=O)CC2(C1(C(=O)CCl)O)C)F)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1C[C@H]2[C@@H]3CCC4=CC(=O)C=C[C@@]4([C@]3(C(=O)C[C@@]2([C@]1(C(=O)CCl)O)C)F)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H26ClFO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601023875 | |

| Record name | Clobetasone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601023875 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

408.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action |

Topically applied clobeyasone are thought to bind with cytoplasmic receptors in the dermal and intradermal cells and to induce inhibitory proteins, thus leading to decreased activity of prostaglandins, kinins, histamine, liposomal enzymes and other endogenous mediators of inflammation. Topical corticosteroids inhibit the migration of macrophages and leukocytes into areas of inflamed skin by reversing vascular dilation and permeability, resulting in decreased erythema, edema and pruritus. | |

| Record name | Clobetasone | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB13158 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

54063-32-0 | |

| Record name | Clobetasone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=54063-32-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Clobetasone [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054063320 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Clobetasone | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB13158 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Clobetasone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601023875 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Clobetasone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.053.576 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CLOBETASONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LT69WY1J6D | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is Clobetasone Butyrate and what is its mechanism of action?

A1: Clobetasone Butyrate is a synthetic glucocorticoid with anti-inflammatory and immunosuppressive properties. [, , ] Like other glucocorticoids, it exerts its effects by binding to the glucocorticoid receptor in the cytoplasm. This complex then translocates to the nucleus, where it modulates gene transcription, ultimately leading to the suppression of inflammatory mediators and immune responses. []

Q2: Does Clobetasone Butyrate penetrate into the eye after topical application?

A3: Yes, research using radioimmunoassay techniques demonstrated that Clobetasone Butyrate effectively penetrates various rabbit eye tissues following topical administration. [] The drug's concentration varied across different eye tissues, showing a correlation with the distance from the cornea to the vitreous humor. []

Q3: What is the systemic absorption of topically applied Clobetasone Butyrate?

A4: Clobetasone Butyrate exhibits limited systemic absorption after topical application. [, ] Studies in rabbits have shown that while detectable levels can be found in the untreated eye, suggesting some degree of systemic resorption, the overall systemic exposure is low. [] Furthermore, clinical studies have shown minimal impact on hypothalamic-pituitary-adrenal (HPA) axis function, indicating limited systemic effects. [, , ]

Q4: How is Clobetasone Butyrate metabolized?

A6: While specific details on the metabolic pathways of Clobetasone Butyrate are limited in the provided research, it's important to note that glucocorticoids, in general, are primarily metabolized in the liver. [] Further research is needed to fully elucidate the metabolic fate of Clobetasone Butyrate.

Q5: What skin conditions can Clobetasone Butyrate be used to treat?

A7: Clobetasone Butyrate has been clinically evaluated for its effectiveness in treating various inflammatory skin conditions, including atopic eczema, psoriasis, and seborrheic dermatitis. [, , ] It has also demonstrated efficacy in treating phimosis, a condition affecting the foreskin in young boys. []

Q6: Can Clobetasone Butyrate be used in the treatment of ocular conditions?

A9: Yes, Clobetasone Butyrate has been formulated into eye drops for the treatment of various ocular inflammations. [, , ] It has been clinically evaluated for its efficacy in treating conditions like anterior uveitis, allergic conjunctivitis, and episcleritis. [, , ]

Q7: What is the impact of Clobetasone Butyrate on intraocular pressure (IOP)?

A11: A key advantage of Clobetasone Butyrate eye drops is their minimal effect on IOP compared to other corticosteroids like betamethasone phosphate and dexamethasone. [, , , ] This makes it a preferred option for treating ocular inflammation in patients susceptible to steroid-induced glaucoma.

Q8: Are there any reported cases of allergic contact dermatitis to Clobetasone Butyrate?

A13: Yes, while uncommon, there have been documented cases of allergic contact dermatitis attributed to Clobetasone Butyrate. [, ] Therefore, patients exhibiting signs of allergy or irritation after using Clobetasone Butyrate should discontinue use and seek immediate medical attention.

Q9: What formulations of Clobetasone Butyrate are available?

A14: Clobetasone Butyrate is available in various formulations, including creams, ointments, and eye drops. [, , , ] The choice of formulation depends on the specific condition being treated and the patient's individual needs.

Q10: Does the emollient base of Clobetasone Butyrate cream contribute to its therapeutic effect?

A15: Research suggests that the emollient base of Clobetasone Butyrate cream, due to its moisturizing properties, can contribute to its therapeutic effects, particularly in conditions like eczema. [] One study showed that Clobetasone Butyrate cream had better healing and moisturizing properties compared to hydrocortisone cream, partly attributed to its emollient base. []

Q11: Has the polymorphism of Clobetasone Butyrate been investigated?

A16: Yes, research indicates that Clobetasone Butyrate exhibits polymorphism, meaning it can exist in different crystal forms. [] The commercially available form, Form I, has been found to be the most thermodynamically stable form at room temperature. [] A methanol solvate, a pseudopolymorphic form, has also been identified. []

Q12: How does the structure of Clobetasone Butyrate differ from other corticosteroids, and how do these differences affect its properties?

A18: The structural differences, particularly at the C17 and C21 positions, influence its pharmacological profile, including potency, duration of action, and tendency to cause side effects. [, , , ] For example, while Clobetasone Butyrate exhibits potent topical anti-inflammatory activity, its unique structure also contributes to a lower potential for systemic absorption and side effects compared to some other topical corticosteroids. [, , , ]

Q13: What analytical methods are used to quantify Clobetasone Butyrate in pharmaceutical formulations?

A19: High-performance liquid chromatography (HPLC) is a widely used method for the quantitative determination of Clobetasone Butyrate in pharmaceutical formulations. [, , ] This technique allows for the separation and quantification of the drug from other components in the formulation, ensuring accurate dosage and quality control.

Q14: What is the importance of analytical method validation for Clobetasone Butyrate analysis?

A20: Validation of analytical methods is crucial for ensuring the accuracy, precision, and reliability of Clobetasone Butyrate quantification. [, , ] This involves demonstrating that the chosen method is specific, sensitive, linear, accurate, and precise within a defined range, ensuring the quality and safety of pharmaceutical products containing Clobetasone Butyrate.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[(3-Oxocyclohex-1-en-1-yl)amino]benzonitrile](/img/structure/B1204711.png)

![[1,1'-Biphenyl]-4-amine, N-(acetyloxy)-](/img/structure/B1204715.png)